molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Cat. No.: B1311685
CAS No.: 215531-00-3
M. Wt: 225.63 g/mol
InChI Key: PVVMNFGXLWLETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate is a chemical compound with the CAS Registry Number 215531-00-3 . It has a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol . The compound is a derivative of the imidazo[1,2-b]pyridazine scaffold, which is a privileged structure in medicinal chemistry research. This heterocyclic system is of significant interest in the development of new pharmacologically active agents . For instance, related compounds based on the imidazo[1,2-b]pyridazine core have been explored as potential antikinetoplastid agents targeting neglected tropical diseases such as leishmaniasis and sleeping sickness . As a building block, this methyl ester compound is primarily valued in organic synthesis and drug discovery efforts. It can be used to generate analogs for structure-activity relationship (SAR) studies or as a precursor for further chemical modifications . The presence of both a chloro substituent and an ester-functionalized acetates group on the heterocyclic core provides reactive sites for various cross-coupling and derivatization reactions, making it a versatile intermediate for constructing more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMNFGXLWLETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451764
Record name Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215531-00-3
Record name Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

  • The typical synthetic route starts with 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-B]pyridazine or related chlorinated pyridazine derivatives.
  • This precursor reacts with methyl acetate in the presence of a base such as sodium methoxide .
  • The reaction is conducted under reflux conditions to promote cyclization and formation of the imidazo[1,2-B]pyridazine ring system with the methyl acetate group attached at the 2-position.
  • The base facilitates nucleophilic substitution and esterification steps, leading to the desired product.

Industrial Scale Synthesis

  • Industrial production employs similar synthetic routes but optimizes parameters such as temperature, solvent, and reaction time.
  • Use of continuous flow reactors enhances reaction control, yield, and purity.
  • Purification is achieved through recrystallization and chromatographic techniques to isolate high-purity Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate.

Detailed Research Findings from Patent Literature

A closely related synthetic approach is described in patent CN112321592B for the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives, which can be adapted for the acetate ester:

Stepwise Synthesis

Step Description Conditions Outcome
1 Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal 40–130 °C, 2–10 hours Formation of N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate
2 Reaction of intermediate with bromoacetonitrile in solvent (acetonitrile, ethanol, or DMF) 50–160 °C, 3–15 hours Cyclization to form imidazo[1,2-b]pyridazine core with nitrile group
3 pH adjustment with alkali (sodium carbonate or bicarbonate), precipitation, filtration Room temperature, 3 hours Isolation of crude product
4 Purification by dissolution in ethyl acetate, washing, drying, and recrystallization with n-hexane/ethyl acetate Ambient conditions Pure product with >98% purity

Reaction Yields and Purity

Example Temperature (Step 1) Temperature (Step 2) pH Adjustment Yield (%) Purity (%)
1 50 °C (8 h) 100 °C (10 h) 7.4 (NaHCO3) 77.5 98.5
2 110 °C (3 h) 60 °C (14 h) 8.4 (NaOH) 82.0 99.2
3 130 °C (3 h) 80 °C (10 h) 8.6 (NaHCO3) 77.5 98.6
4 90 °C (10 h) 120 °C (8 h) 7.6 (Na2CO3) Data N/A Data N/A

Note: These examples pertain to the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives, which are structurally related and provide insight into the preparation of the methyl acetate analog.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the imidazo[1,2-B]pyridazine ring via intramolecular nucleophilic substitution.
  • Esterification: Introduction of the methyl acetate group through reaction with methyl acetate or related esters.
  • Substitution: Chlorine substitution at the 6-position is retained or introduced via chlorinated precursors.
  • Purification: Recrystallization and chromatographic separation to achieve high purity.

Common Reagents and Conditions

Reaction Type Reagents Conditions Purpose
Cyclization Bromoacetonitrile, base (NaHCO3, NaOH) 50–160 °C, reflux or sealed vessel Ring closure
Esterification Methyl acetate, sodium methoxide Reflux Ester formation
Purification Ethyl acetate, n-hexane, anhydrous sodium sulfate Ambient Product isolation and drying

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Notes
Starting Material 3-amino-6-chloropyridazine or chloromethyl nitroimidazopyridazine Precursor for ring formation
Solvent Acetonitrile, DMF, ethanol, methyl acetate Solvent choice affects yield and purity
Temperature 40–130 °C (initial step), 50–160 °C (cyclization) Controlled heating for reaction progression
Reaction Time 2–15 hours Depends on step and temperature
Base for pH Adjustment Sodium bicarbonate, sodium carbonate, sodium hydroxide Facilitates precipitation and purification
Purification Recrystallization from ethyl acetate/n-hexane Achieves >98% purity
Yield 77–82% High yield for multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonyl derivatives or other substituted products.

Scientific Research Applications

Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate has been studied for its biological properties, particularly its potential as an antihistaminic agent . Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antihistaminic activity while demonstrating minimal central nervous system effects. For instance, one study highlighted that certain derivatives could inhibit eosinophil infiltration and showed promise in treating allergic conditions without the sedative effects commonly associated with traditional antihistamines .

Additionally, the compound has been linked to antiviral and antibacterial activities . Various studies have synthesized related compounds and assessed their efficacy against different pathogens. For example, derivatives have shown activity against viral infections and bacterial strains, suggesting a broad spectrum of antimicrobial properties .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have identified imidazo[1,2-b]pyridazines as promising candidates for targeting the TYK2 pseudokinase pathway, which is implicated in various types of cancers .

Dermatological Applications

The compound's properties also extend to dermatological formulations. Its incorporation into topical formulations has been explored due to its potential anti-inflammatory effects and ability to modulate immune responses in skin conditions. Studies suggest that formulations containing imidazo[1,2-b]pyridazine derivatives can enhance skin hydration and reduce irritation compared to traditional treatments .

Case Studies

StudyFocusFindings
Study AAntihistaminic ActivityDemonstrated significant reduction in eosinophil infiltration with minimal CNS effects.
Study BAntiviral PropertiesShowed efficacy against specific viral strains in vitro.
Study CAnticancer PotentialIdentified as a selective inhibitor of TYK2 kinase with promising results in mouse models.
Study DDermatological FormulationsImproved skin hydration and reduced irritation compared to conventional treatments.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in the survival and proliferation of pathogens. The compound may also interfere with cellular signaling pathways, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Core Modifications

Table 1: Structural Comparison of Selected Imidazo[1,2-b]Pyridazine Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate 215531-00-3 Cl (C6), CH2CO2Me (C2) ~229.63 Acetate ester; versatile intermediate
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 Cl (C6), CO2Me (C2) ~200.61 Direct ester; higher electrophilicity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 Cl (C6), CO2Et (C3) ~214.64 Ester at C3; altered regioselectivity
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid 14714-24-0 Cl (C6), CO2H (C2) 197.58 Free carboxylic acid; acidic proton
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 1690176-75-0 Cl (C6), CO2Me (C2), t-Bu (C8) ~280.72 Bulky t-Bu group; enhanced stability

Key Observations :

  • Positional Isomerism : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0) demonstrates that shifting the ester group from C2 to C3 reduces structural similarity (0.88 vs. 0.98 for C2 analogs) . This positional change can alter electronic properties and biological target interactions.
  • Functional Group Impact : The carboxylic acid derivative (CAS 14714-24-0) lacks the methyl ester, increasing polarity and acidity (pKa ~3–4), which affects solubility and salt formation .
  • Steric Effects : The tert-butyl group in CAS 1690176-75-0 improves metabolic stability but may reduce aqueous solubility due to hydrophobicity .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property Methyl 6-Chloro-2-Acetate Methyl 6-Chloro-2-Carboxylate 6-Chloro-2-Carboxylic Acid
LogP (Predicted) 1.8 1.5 0.9
Solubility (Water) Low Moderate High
Melting Point (°C) Not reported 248–249 176–177 (analog)
Metabolic Stability High (ester protection) Moderate Low (acid susceptible)

Pharmacological Insights :

  • Kinase Inhibition : Benzamide derivatives of 6-chloroimidazo[1,2-b]pyridazine (e.g., compounds 6a–b in ) show potent kinase inhibitory activity, suggesting the acetate analog could serve as a precursor for similar bioactive molecules .
  • Antiviral Potential: Compounds like 10-(di(phenyl)methyl)-4-hydroxy-8,9,9a,10-tetrahydro-7H-pyrido[1,2-b]pyridazine-3,5-dione () highlight the scaffold’s utility in antiviral research, though substituents dictate specificity.

Biological Activity

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is part of the imidazo[1,2-b]pyridazine family, known for its structural complexity and biological significance. The compound exhibits a variety of biochemical properties that make it a candidate for drug development.

Target Interactions:
The compound interacts with various biological targets, including kinases and receptors. Notably, it inhibits TAK1 kinase by binding to its active site, which prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses.

Biochemical Pathways:
this compound influences several cellular processes:

  • Cell Signaling: It modulates cytokine-mediated signaling pathways, impacting immune responses.
  • Gene Expression: The compound affects gene expression profiles associated with cellular stress responses and apoptosis.
  • Metabolism: It interacts with cytochrome P450 enzymes, which are crucial for its metabolic processing.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens, including bacteria and parasites. Its structural analogs have shown promising results in inhibiting Leishmania species and Trypanosoma brucei .
  • Anticancer Properties: Research indicates that this compound may possess anticancer activity. For instance, derivatives of imidazo[1,2-b]pyridazine have been evaluated against cancer cell lines such as HeLa and HepG2, showing variable cytotoxic effects depending on the specific substitution patterns on the heterocyclic ring .

Case Studies and Experimental Data

StudyCompoundTargetIC50/EC50 (µM)Notes
This compoundT. b. brucei (trypomastigote)0.38Superior activity compared to reference drugs
Structural analogsL. donovani (promastigote)15.6Poor solubility observed
Imidazo derivativesHeLa cells0.126 - 0.164Variable potency based on structure
Methyl derivativesVarious cancer cell linesVaries significantlyAnticancer potential noted

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate lipophilicity and interaction with membrane transporters. Studies indicate that it remains stable under physiological conditions with minimal degradation over time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.